Product packaging for 6-Bromo-2-fluoropyridin-3-amine(Cat. No.:CAS No. 850220-97-2)

6-Bromo-2-fluoropyridin-3-amine

Cat. No.: B1444439
CAS No.: 850220-97-2
M. Wt: 191 g/mol
InChI Key: QYJIKULJTMICLA-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoropyridin-3-amine (CAS 850220-97-2) is a valuable heteroaromatic building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C₅H₄BrFN₂ and a molecular weight of 191.00 g/mol, features both bromo and fluoro substituents on its pyridine ring, making it a versatile precursor for selective cross-coupling reactions and further functionalization . Its utility is demonstrated by its appearance in patent literature for the development of novel therapeutic agents . As a key intermediate, this amine is used in the synthesis of more complex molecules. Its structure is related to fluorinated pyridine scaffolds used in advanced research areas, such as the development of radiopharmaceuticals for imaging, highlighting the importance of this chemical class in medicinal chemistry . Please note that this product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Handle with care: this compound carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrFN2 B1444439 6-Bromo-2-fluoropyridin-3-amine CAS No. 850220-97-2

Properties

IUPAC Name

6-bromo-2-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJIKULJTMICLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731972
Record name 6-Bromo-2-fluoropyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90731972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850220-97-2
Record name 6-Bromo-2-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-fluoropyridin-3-amine
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Synthetic Methodologies and Advanced Chemical Transformations of 6 Bromo 2 Fluoropyridin 3 Amine and Its Analogues

Established Synthetic Routes to 6-Bromo-2-fluoropyridin-3-amine Precursors

The synthesis of this compound precursors is a multi-faceted process that relies on the precise control of regioselectivity in the functionalization of the pyridine (B92270) core. This typically involves a series of steps to introduce the bromo, fluoro, and amino groups at the desired positions.

Multi-Step Approaches for Pyridine Ring Functionalization

The construction of polysubstituted pyridines often necessitates multi-step synthetic sequences that allow for the sequential introduction of different functional groups. acs.orgresearchgate.net These methods provide a high degree of control over the final substitution pattern. One common strategy involves starting with a pre-functionalized pyridine and modifying it through a series of reactions. For instance, the synthesis can begin with a commercially available substituted pyridine, which is then subjected to a series of halogenation and amination reactions to arrive at the desired product.

Another approach involves the construction of the pyridine ring itself from acyclic precursors. The Hantzsch pyridine synthesis, a classic method, combines an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com More modern methods utilize transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles to construct the pyridine ring. youtube.com These methods offer flexibility in accessing a wide range of substitution patterns.

Regioselective Halogenation Strategies (Bromination and Fluorination)

The introduction of halogen atoms at specific positions on the pyridine ring is a critical aspect of synthesizing precursors for this compound.

Bromination: Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents already present on the pyridine ring. For electron-rich pyridines, reagents like N-bromosuccinimide (NBS) can be used, often in conjunction with a catalyst or under specific solvent conditions to direct the bromination to the desired position. nih.gov In some cases, a directed ortho-metalation approach can be employed, where a directing group guides the deprotonation and subsequent bromination to an adjacent position.

Fluorination: The introduction of a fluorine atom can be more challenging. One established method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. A more modern and often milder approach involves the use of electrophilic fluorinating reagents such as Selectfluor®. rsc.orgresearchgate.net The regioselectivity of fluorination is also heavily influenced by the existing substituents on the pyridine ring. For instance, the fluorination of 2-aminopyridines with Selectfluor® can be highly regioselective. researchgate.net

Introduction of the Amine Functionality

The final key step in the synthesis of the precursor is the introduction of the amine group. This can be achieved through several methods. One of the most common is nucleophilic aromatic substitution (SNAr) on a dihalopyridine precursor. For example, reacting a 2,6-dihalopyridine with ammonia or an amine can lead to the displacement of one of the halogen atoms to form the corresponding aminopyridine. google.comgeorgiasouthern.edu The reactivity of the halogens towards nucleophilic attack is influenced by their position on the ring and the nature of the other substituents.

Another important method is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide. google.com This reaction typically proceeds at the 2- or 6-position. For the synthesis of 3-aminopyridine (B143674) derivatives, a Hofmann or Curtius rearrangement of a pyridine-3-carboxamide (B1143946) or pyridine-3-carbonyl azide, respectively, can be employed.

Advanced Synthetic Reactions Involving this compound and Structurally Related Pyridine Derivatives

Once synthesized, this compound serves as a valuable building block for the construction of more complex molecules, primarily through cross-coupling reactions that take advantage of the reactive C-Br bond.

Carbon-Carbon Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

In the context of this compound, the C-Br bond at the 6-position is particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This allows for the selective arylation at this position, leaving the C-F and C-N bonds intact. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters. nih.gov

The general scheme for the Suzuki-Miyaura arylation of this compound is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

The efficiency and outcome of the Suzuki-Miyaura coupling are influenced by several factors, which are often optimized for specific substrates.

Parameter Common Examples Impact on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Palladacycles libretexts.orgsemanticscholar.orgThe choice of ligand on the palladium catalyst is crucial for stabilizing the active catalytic species and influencing the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine (B1218219) ligands are often effective.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ semanticscholar.orgThe base is required to activate the organoboron species, forming a more nucleophilic borate (B1201080) complex that facilitates transmetalation to the palladium center.
Solvent Toluene, Dioxane, DMF, often with water semanticscholar.orgThe solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used).
Arylating Agent Arylboronic acids, Arylboronic estersA wide variety of aryl and heteroaryl boronic acids and esters can be used, allowing for the introduction of diverse substituents. nih.gov

Table 1: Key Parameters in Suzuki-Miyaura Coupling

Research has demonstrated the successful application of Suzuki-Miyaura coupling to a wide range of bromo- and chloro-substituted pyridines and other heterocycles. semanticscholar.org For instance, studies on unprotected ortho-bromoanilines have shown that these couplings can proceed in good to excellent yields with a variety of boronic esters, highlighting the robustness of this methodology. nih.gov The reaction conditions can be tuned to achieve high chemoselectivity, even in the presence of other potentially reactive functional groups. researchgate.net The development of highly active catalysts has also enabled the coupling of less reactive chloro-substituted pyridines, further expanding the utility of this reaction.

Carbon-Nitrogen Bond Formation

The formation of C-N bonds is critical for synthesizing many biologically active molecules. This compound offers two distinct positions for introducing nitrogen nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems. wikipedia.org It proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of a leaving group re-establishes aromaticity. masterorganicchemistry.com

For this compound, the C-F bond at the 2-position is significantly more susceptible to SNAr than the C-Br bond at the 6-position. This selectivity is because the fluorine atom is positioned ortho to the ring nitrogen, which powerfully activates the position towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. wikipedia.orgacs.org Furthermore, fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than heavier halogens because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com This allows for the selective displacement of the fluoride (B91410) by primary or secondary amines, leaving the bromide intact for subsequent transformations. acs.orgnih.gov

Table 3: Reactivity in SNAr for this compound

Position Halogen Reactivity towards SNAr Reason
2 Fluorine High Activated by ortho ring nitrogen; F is a good leaving group in SNAr. wikipedia.orgmasterorganicchemistry.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a staple in synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods. wikipedia.org

In contrast to SNAr, the Buchwald-Hartwig reaction selectively targets the C-Br bond in this compound. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of phosphine ligand is critical for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. organic-chemistry.orgnih.gov Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). nih.gov This methodology allows for the coupling of a wide variety of primary and secondary amines at the 6-position of the pyridine ring. chemspider.com

Table 4: Typical Components for Buchwald-Hartwig Amination

Component Examples Function
Aryl Halide This compound Substrate
Amine Primary amines, secondary amines, anilines Coupling Partner
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂ Source of Pd(0)
Ligand BINAP, XPhos, RuPhos, t-Bu₃P Stabilizes catalyst, facilitates reductive elimination
Base NaOtBu, KOtBu, Cs₂CO₃ Promotes formation of the palladium-amido complex

| Solvent | Toluene, Dioxane | Reaction Medium |

This table summarizes typical reagents for the Buchwald-Hartwig amination based on established protocols. wikipedia.orgorganic-chemistry.orgnih.gov

The presence of two different halogen atoms at electronically distinct positions on the pyridine ring of this compound allows for highly selective and sequential C-N bond formation. This orthogonality is a powerful feature for the synthesis of complex, differentially substituted pyridines.

The general strategy relies on the inherent reactivity differences of the C-F and C-Br bonds under different reaction conditions:

SNAr at C2: The C2-F bond can be selectively functionalized with an amine nucleophile under SNAr conditions (e.g., heating with an amine in a polar solvent like DMSO or NMP), leaving the C6-Br bond untouched. wikipedia.orgnih.gov This yields a 2-amino-6-bromopyridine (B113427) derivative.

Buchwald-Hartwig Amination at C6: The C6-Br bond can be selectively targeted using palladium catalysis (e.g., Buchwald-Hartwig amination) in the presence of a suitable ligand and base. wikipedia.org The C2-F bond is generally unreactive under these conditions. This produces a 6-amino-2-fluoropyridine derivative.

This selective approach enables a stepwise functionalization, where one position is modified first, and the remaining halogen is then used as a handle for a subsequent transformation, providing access to a wide array of di-substituted pyridine analogues.

Derivatization and Functional Group Interconversions

Beyond cross-coupling and amination reactions, the functional groups on this compound can undergo various other transformations. The primary amino group at the 3-position is a versatile handle for derivatization. For instance, it can be acylated to form amides, diazotized to generate a diazonium salt for subsequent Sandmeyer-type reactions, or used as a directing group in other transformations.

Functional group interconversions can also be applied to the halogen atoms. For example, the C-Br bond can be converted to other functionalities through lithium-halogen exchange followed by trapping with an electrophile. While less common, the fluorine atom could potentially be displaced by other strong nucleophiles, such as thiols or alkoxides, via the SNAr mechanism. These interconversions further expand the synthetic utility of this versatile building block. vanderbilt.edu

Oxidation Reactions (e.g., Aldehyde Formation)

The direct oxidation of the amino group in 3-aminopyridines to an aldehyde (formyl group) presents a significant synthetic challenge. While direct oxidation methods are not commonly reported for substrates like this compound, multi-step sequences involving diazotization followed by a Sandmeyer-type formylation can be considered as a plausible route. researchgate.netnih.gov This transformation would involve the conversion of the amine to a diazonium salt, which is then reacted with a formylating agent. Another potential, though less direct, approach could be the Vilsmeier-Haack formylation of related aminopyridine derivatives, which has been shown to be effective for the synthesis of 3-formyl-6-azaindoles from (ortho-methyl)aminopyridine substrates. chemrxiv.org The reactivity of the diazonium salt of 3-aminopyridine has been studied, and its subsequent reactions can lead to various substituted pyridines. nih.gov

A different strategy for introducing a formyl group involves the functionalization of the pyridine ring at a different position followed by a series of transformations. For instance, a rhodium(III)-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and diazo esters can yield pyrido[1,2-a]pyrimidin-4-ones, which could potentially be further modified. nih.gov

Reduction Reactions

The reduction of bromo-aminopyridine derivatives can be achieved through various methods, often targeting either the bromine atom or a nitro group if present. Catalytic hydrogenation is a common and effective method for the reduction of nitro groups on pyridine rings. google.com For instance, the reduction of nitro-bromo-pyridines can be accomplished using catalytic transfer hydrogenation with microwave heating, which offers a rapid and safe route to the corresponding amines. researchgate.net This method has been shown to be effective with catalysts like Pd/C or Pt/C, using 1,4-cyclohexadiene (B1204751) as a hydrogen source. researchgate.net In cases where dehalogenation is a concern, careful selection of the catalyst and reaction conditions is crucial. For example, Pt/C has been shown to be effective in reducing nitro groups while leaving chloro or bromo substituents intact. researchgate.net

The reduction of a bromo-aminopyridine can also be part of a larger synthetic sequence. For example, in the synthesis of 2-amino-4-bromopyridine, a reduction reaction follows an amination step on 2,4-dibromopyridine-N-oxide. acs.org This reduction can be carried out using iron powder or through catalytic hydrogenation. acs.org

Sulfonylation Reactions

Sulfonylation of aminopyridines is a key reaction for the synthesis of various biologically active compounds. The reaction of 2-aminopyridine (B139424) derivatives with sulfonyl chlorides can lead to the formation of sulfonamides. For instance, the sulfonylation of N-methyl-3-bromo-2-aminopyridines with pyridine-2-sulfonyl chloride has been used to prepare bipyridine sulfonamides. dicp.ac.cn The reaction conditions for such transformations often involve a base, such as pyridine, in a suitable solvent.

The synthesis of pyridine-2-sulfonamides has also been achieved through a transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides. acs.org This method offers a mild and efficient route to these important compounds.

Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Aminopyridines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like halogenated aminopyridines, aiming to reduce the environmental impact of chemical processes.

Development of Metal-Free Synthetic Methodologies

There is a growing interest in developing metal-free synthetic routes to avoid the use of often toxic and expensive transition metal catalysts. acs.orgresearchgate.netresearchgate.netacs.org An efficient, transition-metal-free method for the synthesis of 2-aminopyridine derivatives has been developed using the nucleophilic substitution of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride as the ammonia source. nih.gov This reaction proceeds under catalyst-free conditions and offers high chemoselectivity.

Furthermore, metal-free multicomponent reactions have been reviewed as a green approach to pyridine synthesis. acs.org These reactions allow for the construction of complex molecules in a single step from simple starting materials, often with high atom economy. The direct functionalization of pyridine C-H bonds under metal-free conditions is another area of active research. researchgate.net

Environmentally Benign Reaction Conditions and Reagents

The use of environmentally friendly solvents and reagents is a key aspect of green chemistry. biosynce.comnih.gov Water has been explored as a solvent for the selective amination of polyhalogenated pyridines. nih.gov Microwave-assisted synthesis in ethanol (B145695) has also been reported as a green procedure for the one-pot, four-component synthesis of novel pyridine derivatives. acs.orgnih.gov This method offers advantages such as excellent yields, short reaction times, and reduced use of hazardous solvents. nih.gov

Solvent-free synthesis is another powerful green chemistry tool. For example, the synthesis of novel steroidal 3-cyano-2-aminopyridines has been achieved under solvent-free conditions. nih.gov The use of green catalysts, such as heteropolyacids, in multicomponent reactions for the synthesis of imidazo[1,2-a]pyridines has also been reported as an environmentally benign methodology. researchgate.net

Chemoenzymatic and Asymmetric Synthesis of Chiral Fluorinated Pyridine Amines

The synthesis of enantiomerically pure chiral fluorinated pyridine amines is of great importance in drug discovery, as chirality can significantly impact the biological activity of a molecule. frontiersin.org

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis to produce chiral compounds. For instance, a chemoenzymatic strategy for the synthesis of chiral pyridine-based α-fluorinated secondary alcohols has been developed. nih.gov This method involves a chemical halogenation step followed by an enantioselective enzymatic reduction of the resulting ketone. The dearomatization of activated pyridines to prepare stereo-enriched piperidines has also been achieved through a chemo-enzymatic approach, highlighting the power of combining biocatalysis with chemical synthesis. nih.govresearchgate.net

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral product, is a major focus of modern organic chemistry. frontiersin.orgnih.govnih.gov Various strategies have been developed for the asymmetric synthesis of chiral amines, including the use of chiral catalysts and auxiliaries. rsc.orgresearchgate.net Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. frontiersin.orgnih.govrsc.org Chiral primary amine-based organocatalysts have been shown to be effective in a wide range of enantioselective reactions. rsc.org The development of catalytic asymmetric methods for the synthesis of chiral pyridines is an active area of research, with recent reports on the highly enantioselective catalytic transformations of alkenyl pyridines. researchgate.netnih.gov

Biocatalytic Strategies for Enantiopure Amines

Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with high efficiency and stereoselectivity. wiley.com The development of novel enzyme activities and chemoenzymatic reaction concepts has significantly expanded the biocatalytic toolbox for the synthesis of chiral amines. nih.gov Strategies such as the asymmetric amination of ketones with ammonia, mediated by engineered amine dehydrogenases, and the use of imine reductases and Pictet-Spenglerases have opened avenues for producing primary and secondary amines. nih.gov These biocatalytic methods are increasingly competitive with established chemical approaches in terms of turnover number and space-time yield. nih.gov

A notable advancement in biocatalysis is the development of strategies for the asymmetric N-H carbene insertion of aromatic amines using engineered hemoproteins like myoglobin. nih.govacs.org This method allows for the synthesis of a wide range of substituted aryl amines with good enantiomeric excess. nih.govrochester.edu By engineering the chiral environment around the enzyme's active site and tailoring the diazo reagent, high activity and stereoselectivity can be achieved. nih.govrochester.edu Such approaches hold promise for the enantioselective synthesis of chiral derivatives of aromatic amines like this compound.

Lipase-Catalyzed Kinetic Resolution through Acylation

Lipases are a robust class of enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures. chimia.chmdpi.com In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. chimia.ch This method is particularly effective when using acylating agents like ethyl acetate. chimia.ch

The efficiency of lipase-catalyzed kinetic resolution is highly dependent on the choice of lipase (B570770). Candida antarctica lipase B (CALB), often immobilized as Novozym 435, has demonstrated high enantioselectivity in the acylation of various chiral amines. chimia.chscispace.com For instance, the resolution of Morita-Baylis-Hillman adducts and their derivatives has been successfully achieved with high enantiomeric excess using lipases from Pseudomonas fluorescens and P. cepacia. scispace.com The choice of solvent and acyl donor can also significantly influence the reaction's outcome. mdpi.com

Below is a table summarizing the lipase-catalyzed kinetic resolution of various amines, illustrating the potential of this method for producing enantiopure analogues of this compound.

Racemic Amine/AlcoholLipaseAcylating AgentSolventConversion (%)Enantiomeric Excess (ee %)Reference
1-PhenylethanamineCandida antarcticaEthyl acetateDiethyl ether~5097.6 (product) chimia.ch
1-(1-Naphthyl)ethylamineCandida antarcticaEthyl acetateDiethyl ether~5098.0 (product) chimia.ch
Racemic 1,2-diolsPseudomonas cepacia-tert-Butyl methyl etherGoodHigh nih.gov
(±)-1-Methyl-6,7-dimethoxy-1,2,3,4-THIQCandida antarctica lipase A3-Methoxyphenyl allyl carbonateToluene5098 (unreacted amine) mdpi.com

Transaminase-Mediated Asymmetric Amination of Prochiral Ketones

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a ketone substrate, yielding a chiral amine with high enantiopurity. wiley.comnih.gov The reaction mechanism involves a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor that facilitates the amino group transfer. researchgate.netmdpi.com

A significant challenge in transaminase-mediated reactions is the unfavorable thermodynamic equilibrium. nih.gov To overcome this, various strategies have been developed to shift the equilibrium towards the product side. One effective approach is the removal of the ketone byproduct. For example, when L-alanine is used as the amino donor, the resulting pyruvate (B1213749) can be removed using lactate (B86563) dehydrogenase (LDH) or pyruvate decarboxylase (PDC), driving the reaction to completion. nih.govtdx.cat

The substrate scope of transaminases is broad and includes various cyclic and aromatic ketones. rsc.orgresearchgate.net Protein engineering has further expanded the applicability of transaminases to bulky substrates, as demonstrated in the synthesis of the antidiabetic drug sitagliptin. nih.govacs.org The synthesis of pyridylalkylamines has also been achieved with high enantiomeric purity using a set of (R)- and (S)-selective transaminases. researchgate.net

The following table presents examples of transaminase-mediated asymmetric amination of prochiral ketones.

Prochiral KetoneTransaminaseAmino DonorKey FindingsEnantiomeric Excess (ee %)Reference
Acetophenoneω-TA from Vibrio fluvialis JS17L-AlaninePyruvate removal with LDH increased yield to 92.1%>99 nih.gov
Benzylacetoneω-TA from Vibrio fluvialis JS17L-AlaninePyruvate removal with LDH increased yield to 90.2%>99 nih.gov
2-Methylcyclohexanoneω-TA from Chromobacterium violaceum2-PropylamineProduced (1S,2R)-2-methylcyclohexylamine with high selectivity- rsc.org
2-AcetylbiphenylEngineered Vibrio fluvialis TA-Rational design improved reaction rate >1716-fold>99 acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Fluoropyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 6-Bromo-2-fluoropyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the region of δ 6.5-8.0 ppm. nih.govrsc.org The protons on the pyridine (B92270) ring would exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and potentially with the fluorine atom. The amine (NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative fluorine and bromine atoms, as well as the nitrogen of the amine group, would experience significant shifts. The carbon bearing the fluorine (C-2) would likely appear at a high chemical shift (deshielded) and exhibit a large one-bond coupling constant (¹JCF). The carbon bonded to bromine (C-6) would also be deshielded. The chemical shifts of the other ring carbons would be influenced by the combined electronic effects of the substituents. acs.org

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. Coupling to the adjacent proton on the pyridine ring would likely result in a doublet.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic bands for the amine (N-H) and the aromatic ring (C=C, C=N, and C-H) vibrations. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹ as two distinct bands (symmetric and asymmetric). researchgate.nettsijournals.com The C-F and C-Br stretching vibrations would be found in the fingerprint region of the spectrum.

Detailed Vibrational Assignments for Molecular Structure Confirmation

A detailed assignment of all vibrational modes would require computational modeling in conjunction with experimental data. The in-plane and out-of-plane bending vibrations of the C-H bonds and the ring deformation modes would provide a unique fingerprint for the compound. The positions of these bands would be sensitive to the substitution pattern on the pyridine ring. researchgate.netresearchgate.netchimia.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also provides insights into the molecule's structure through the analysis of its fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific experimental LC-MS data for this compound is not widely published, predicted mass spectrometry data provides valuable insights into the expected observations. In a typical LC-MS analysis, the compound would first be separated from any impurities on an LC column, and the eluent would then be introduced into the mass spectrometer.

For this compound, with a monoisotopic mass of approximately 189.9542 Da, the protonated molecule ([M+H]⁺) is expected to be a prominent ion in the mass spectrum under positive ionization conditions. The table below outlines the predicted mass-to-charge ratios (m/z) for various adducts that could be observed in an LC-MS experiment. uni.lu

AdductPredicted m/z
[M+H]⁺190.96148
[M+Na]⁺212.94342
[M+NH₄]⁺207.98802
[M+K]⁺228.91736
[M-H]⁻188.94692
[M+HCOO]⁻234.95240
[M+CH₃COO]⁻248.96805

Table 1: Predicted m/z values for various adducts of this compound. Data is based on computational predictions. uni.lu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. The exact mass of this compound can be calculated from the masses of its constituent atoms (C₅H₄BrFN₂).

An experimental HRMS analysis would be expected to yield a mass measurement very close to the calculated exact mass, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the molecular formula. Based on predictive models, the monoisotopic mass of the neutral molecule is 189.9542 Da. uni.lu The observation of this mass with high precision in an HRMS experiment would provide strong evidence for the presence and identity of this compound.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of the latest available literature, a specific X-ray crystallographic study for this compound has not been reported in the public domain. Such a study would be invaluable for definitively establishing its solid-state structure, including the planarity of the pyridine ring and the orientation of the amino and bromo substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum can provide information about the electronic structure of a molecule, particularly the presence of conjugated systems.

Theoretical and Computational Investigations of 6 Bromo 2 Fluoropyridin 3 Amine

Computational Studies on Reaction Mechanisms and Selectivity

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including predicting the most likely pathways and understanding the factors that control selectivity.

6-Bromo-2-fluoropyridin-3-amine possesses multiple reactive sites, making it an interesting substrate for studying reaction mechanisms. The bromine and fluorine atoms are susceptible to nucleophilic substitution, and the pyridine (B92270) ring can participate in various cross-coupling reactions.

Computational studies can map out the potential energy surfaces for these reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can be used to model the formation of the Meisenheimer complex and determine the activation barriers for the substitution of either the bromine or fluorine atom. The bromine atom at position 6 and the fluorine atom at position 2 are both activated by the electron-withdrawing nature of the pyridine ring.

Similarly, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, computational models can elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These studies can help predict the optimal conditions and catalysts for achieving high yields and selectivity.

The nature and position of the halogen substituents significantly influence the energetics and regioselectivity of reactions involving this compound. The high electronegativity of the fluorine atom and the larger size of the bromine atom create a unique electronic and steric environment on the pyridine ring.

DFT calculations can quantify the impact of these substituents on the reaction barriers. For instance, the activation energy for the substitution of the bromine atom versus the fluorine atom can be calculated to predict which halogen is more likely to be displaced under specific reaction conditions. The relative stability of the intermediates and transition states for different reaction pathways can also be assessed. This information is critical for designing synthetic strategies that selectively target one of the halogen positions.

Molecular Modeling and Docking Studies for Biomolecular Interactions

The application of computational techniques extends to predicting how molecules like this compound might interact with biological macromolecules, a key aspect of drug discovery and design. nih.govbiorxiv.org

Molecular docking is a widely used computational method to predict the preferred orientation of a ligand when it binds to a protein's active site. mdpi.com This technique can be used to screen virtual libraries of compounds and identify potential drug candidates. mdpi.com For this compound, docking studies could predict its binding mode and affinity to various protein targets. nih.govnih.gov

The process involves generating a three-dimensional model of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses. The scoring function estimates the binding free energy, with lower values indicating a more favorable interaction. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. mdpi.com

Table 2: Example of Predicted Binding Affinities from Molecular Docking

Target ProteinPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
Protein Kinase A-8.50.5 µM
Cyclooxygenase-2 (COX-2)-7.25.8 µM
Dihydrofolate Reductase-6.99.1 µM

Note: The values in this table are hypothetical and for illustrative purposes. Actual binding affinities would be determined from specific docking calculations against relevant protein targets.

The conformation of a molecule, or its three-dimensional shape, can change depending on its environment. Conformational analysis is crucial for understanding how a ligand like this compound might adapt its shape to fit into a protein's binding pocket.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the ligand in a simulated biological environment, such as in water or within a protein binding site. These simulations track the movements of the atoms over time, providing a dynamic picture of the molecule's behavior. The results of conformational analysis can refine the binding poses predicted by molecular docking and provide a more accurate understanding of the ligand-protein interaction.

Prediction of Molecular Properties Relevant to Research and Development

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties before a compound is synthesized or experimentally tested. For this compound, theoretical studies provide valuable insights into its potential behavior and suitability for various applications, from materials science to drug discovery.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical signal processing, data storage, and optical limiting. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Theoretical calculations, often employing Density Functional Theory (DFT), can predict these properties.

While specific, in-depth computational studies on the NLO properties of this compound are not extensively available in the reviewed literature, general principles for substituted pyridines can be applied for a qualitative prediction. The presence of both electron-donating (amine) and electron-withdrawing (bromo and fluoro) groups on the pyridine ring, a π-conjugated system, is a common structural motif in NLO-active molecules. This arrangement can lead to significant intramolecular charge transfer, a key factor for a high NLO response.

Theoretical investigations on similar pyridine derivatives have demonstrated that the nature and position of substituents dramatically influence the first hyperpolarizability (β), a measure of the second-order NLO response. ias.ac.in For a precise quantitative assessment of this compound's NLO properties, dedicated computational studies would be required to calculate parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

Table 1: General Theoretical Parameters for NLO Property Assessment

ParameterSymbolDescription
Dipole MomentμA measure of the separation of positive and negative electrical charges within a molecule.
PolarizabilityαThe tendency of a molecule's electron cloud to be distorted by an external electric field.
First HyperpolarizabilityβA measure of the second-order non-linear optical response.
Second HyperpolarizabilityγA measure of the third-order non-linear optical response.

Theoretical Evaluation of Drug-Likeness and Pharmacokinetic Profiles (ADME Prediction)

In the realm of drug discovery, the early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial. In silico methods provide a rapid and cost-effective way to predict these properties and assess a molecule's "drug-likeness."

For this compound, several key physicochemical parameters that govern its ADME profile can be predicted using computational models. These predictions are often based on the molecule's structure and are guided by established principles such as Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans.

While a specific, comprehensive ADME profile for this compound from a dedicated study is not available, predictions for some key descriptors can be found in public databases. These provide a preliminary assessment of its potential as a drug candidate.

Table 2: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted Value/DescriptorSignificance in Drug Discovery
Molecular Weight190.95 g/mol Influences absorption and distribution.
LogP (octanol-water partition coefficient)1.6A measure of lipophilicity, affecting absorption and membrane permeability.
Hydrogen Bond Donors1Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors3Influences solubility and binding to biological targets.
Rotatable Bonds0Affects conformational flexibility and binding.
Topological Polar Surface Area (TPSA)38.9 ŲCorrelates with passive molecular transport through membranes.

These predicted values for this compound generally fall within the ranges considered favorable for drug-likeness. However, it is important to note that these are theoretical predictions and would require experimental validation to confirm the actual pharmacokinetic behavior of the compound. Computational studies on related pyridine and pyrimidine (B1678525) derivatives often involve more extensive ADME predictions, including parameters like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Optimization of 6-Bromo-2-fluoropyridin-3-amine as a Core Scaffold for Bioactive Molecules

The this compound structure is an exemplary scaffold in drug discovery, providing a robust framework for the synthesis of diverse bioactive molecules. Medicinal chemists utilize this scaffold to build libraries of compounds with potential therapeutic applications, ranging from antimicrobial to anticancer agents. The aminopyridine core allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Incorporation of Bromine and Fluorine to Influence Metabolic Stability and Bioavailability

The presence of both bromine and fluorine on the pyridine (B92270) ring is a deliberate design strategy to modulate the physicochemical properties of resulting drug candidates. nbinno.com The incorporation of halogen atoms, especially fluorine, is a well-established tactic in medicinal chemistry to enhance key drug-like characteristics. researchgate.netbohrium.comnih.gov

Bromine: The bromine atom also plays a significant role in tuning the properties of bioactive molecules. Like fluorine, it can influence lipophilicity and is often incorporated to enhance binding affinity to target proteins. The presence of a bromine atom can provide additional points of interaction within a receptor's binding pocket, leading to increased potency. In various heterocyclic structures, including quinazolines and pyrimidines, the bromo-substituent has been integral to achieving high levels of biological activity, particularly in the development of kinase inhibitors and anticancer agents. nih.govnih.gov

In Vitro and In Vivo Evaluation of Biological Activities of this compound Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated a wide spectrum of biological activities in preclinical studies. These activities underscore the scaffold's versatility and importance in developing new therapeutic agents.

Antimicrobial Properties (Antibacterial and Antifungal Activity)

The search for novel antimicrobial agents is critical in an era of growing antibiotic resistance. Derivatives of brominated pyridines and related heterocyclic systems have shown promising results. For instance, studies on 6-bromo-quinazolinone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mediresonline.orgmediresonline.org Similarly, 6-bromoindolglyoxylamide derivatives have been identified with antibacterial and antifungal properties. nih.gov

Research has shown that various pyridine derivatives exhibit potent antimicrobial effects. nih.govmdpi.comekb.eg One study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a compound synthesized from a bromo-aniline precursor, reported notable zones of inhibition against several bacterial strains, in some cases exceeding the activity of standard antibiotics like Ciprofloxacin. mediresonline.orgmediresonline.org Another study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives also confirmed their antimicrobial potential. researchgate.net

Table 1: Antibacterial Activity of Selected Bromo-heterocyclic Derivatives
Compound ClassTest OrganismObserved ActivityReference
6-bromo-quinazolinone derivativeStaphylococcus aureusHigh activity (Zone of inhibition: 10-16mm) mediresonline.orgmediresonline.org
6-bromo-quinazolinone derivativeBacillus speciesHigh activity mediresonline.orgmediresonline.org
6-bromo-quinazolinone derivativeEscherichia coliHigh activity mediresonline.orgmediresonline.org
6-bromo-quinazolinone derivativeKlebsiella pneumoniaHigh activity mediresonline.orgmediresonline.org
6-bromoindolglyoxylamide derivativesGram-positive bacteriaIntrinsic antimicrobial activity nih.gov
6-bromoindolglyoxylamide derivativesEscherichia coliEnhanced antibacterial activity nih.gov
Tricyclic flavonoids with bromineStaphylococcus aureusHigh activity (Zone of inhibition: up to 23mm) mdpi.com

Radiopharmaceutical Chemistry and PET Imaging Applications

Synthesis of Fluorine-18 Labeled Analogues for Positron Emission Tomography (PET)

No specific research detailing the synthesis of Fluorine-18 labeled analogues directly from this compound for PET imaging has been identified. While the potential for such applications is alluded to in patent literature concerning compounds synthesized from this precursor, concrete examples and methodologies are not provided.

Development of Novel Radioligands for Molecular Imaging Targets

There is currently no available research demonstrating the development of novel radioligands for specific molecular imaging targets using this compound as a direct precursor for Fluorine-18 labeling. The existing documentation does not specify any molecular targets or the development of corresponding radiotracers originating from this particular compound.

Broader Research Applications Beyond Medicinal Chemistry

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

The structure of 6-Bromo-2-fluoropyridin-3-amine is particularly well-suited for its use as an intermediate in the construction of complex organic molecules. The presence of the fluorine atom at the 2-position of the pyridine (B92270) ring is key to its reactivity. Fluorine's high electronegativity makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This is a significant advantage over analogous chloropyridines, as the carbon-fluorine bond is more readily displaced by a wide range of nucleophiles under relatively mild conditions. nih.gov

The SNAr reaction of 2-fluoropyridines is reported to be substantially faster than that of 2-chloropyridines, making them more efficient building blocks. nih.gov Researchers can leverage this enhanced reactivity to introduce complex substituents at the 2-position, while the bromine atom at the 6-position and the amino group at the 3-position remain available for subsequent chemical transformations, such as cross-coupling reactions or diazotization. This multi-functional nature allows for a stepwise and controlled assembly of intricate molecular architectures, making this compound a valuable precursor in synthetic chemistry.

Potential Applications in Advanced Materials Science

The unique electronic profile of this compound suggests its potential for use in the field of advanced materials. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms on the already electron-deficient pyridine ring creates a molecule with specific electronic characteristics that can be exploited in materials design.

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound provide ideal coordination sites for metal ions. Substituted aminopyridines are known to act as ligands in the synthesis of complex metal-organic frameworks and coordination polymers. georgiasouthern.edu These materials can exhibit unique magnetic and electronic properties arising from the interaction between the metal centers, which is mediated by the organic ligand. georgiasouthern.edu By analogy, this compound could be used to synthesize novel ligands for extended metal atom chains (EMACs) or other coordination complexes. georgiasouthern.edu The bromo and fluoro substituents would further modulate the electronic properties of the resulting material, potentially leading to applications in areas such as molecular wires or single-molecule magnets.

Fluorinated pyridine derivatives are of significant interest in the development of materials for organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring, enhanced by the presence of electronegative fluorine and bromine atoms, makes this compound a theoretical candidate for use in electron-transport layers (ETLs) or as a host material for phosphorescent emitters in OLED devices. Efficient electron transport is crucial for balancing charge injection and recombination within the emissive layer of an OLED, thereby improving device efficiency and lifetime. The electronic properties of this compound are well-suited for such functions, suggesting a promising avenue for future research in advanced display and lighting technologies.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₅H₄BrFN₂
Molecular Weight 191.00 g/mol
CAS Number 850220-97-2
Appearance Solid
InChI Key QYJIKULJTMICLA-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1N)F)Br

Future Directions and Emerging Research Avenues for 6 Bromo 2 Fluoropyridin 3 Amine

Exploration of Novel and More Efficient Synthetic Pathways

The current synthesis of 6-Bromo-2-fluoropyridin-3-amine and its derivatives often relies on multi-step procedures. A patented method for preparing fluoropyridine compounds involves the diazotization of an aminopyridine precursor followed by a fluorination reaction and subsequent bromination. google.com While effective, there is a continuous drive to develop more streamlined and efficient synthetic routes.

Investigation of Undiscovered Biological Targets and Therapeutic Areas

The pyridine (B92270) scaffold is a well-established pharmacophore found in numerous approved drugs. beilstein-journals.org Derivatives of pyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The unique electronic properties conferred by the bromine and fluorine substituents in this compound make it a particularly attractive starting point for the discovery of novel therapeutic agents.

A significant area of future research will be the exploration of its potential as a scaffold for kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. The discovery that several clinical kinase inhibitors also exhibit inhibitory activity against bromodomains, which are epigenetic readers, has opened up new avenues for designing dual kinase/bromodomain inhibitors with enhanced therapeutic efficacy. researchgate.net The this compound core could be systematically functionalized to generate libraries of compounds for screening against a wide range of kinases and other biological targets. This could lead to the identification of novel drug candidates for various diseases, including but not limited to oncology, neurodegenerative disorders, and infectious diseases.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

In the context of this compound, AI and ML algorithms can be trained on existing datasets of pyridine-based compounds and their biological activities to predict the properties of new, virtual derivatives. Generative models can then be used to create novel molecular structures based on the this compound scaffold that are predicted to have high affinity and selectivity for a specific biological target. This approach not only expands the accessible chemical space but also helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Advanced In Silico and Experimental Approaches for Deeper Mechanistic Insights

A thorough understanding of the structure-activity relationships (SAR) and the mechanism of action at the molecular level is crucial for the rational design of more effective and safer drugs. Future research on this compound will undoubtedly involve a synergistic combination of advanced in silico and experimental techniques.

Computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into how derivatives of this compound interact with their biological targets. These studies can help to elucidate the key binding interactions and guide the design of analogs with improved potency and selectivity. Experimentally, techniques like X-ray crystallography can be used to determine the three-dimensional structure of the compound bound to its target protein, providing a detailed picture of the binding mode. Spectroscopic methods, in conjunction with quantum computational studies, can further illuminate the electronic properties and reactivity of the molecule. nih.gov

Continued Development of Sustainable and Economically Viable Synthesis Methods

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. biosynce.com Future efforts in the synthesis of this compound and its derivatives will focus on developing more sustainable and economically viable methods.

This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that can be performed under milder conditions. biosynce.com Microwave-assisted synthesis, for example, has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netacs.org The development of one-pot, multicomponent reactions is another promising approach to improve the efficiency and sustainability of synthesizing functionalized pyridines. nih.govacs.org By embracing these green chemistry principles, the production of this compound and its derivatives can be made more environmentally friendly and cost-effective, facilitating its wider application in research and industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-2-fluoropyridin-3-amine, and what analytical techniques are used to confirm its purity and structure?

  • Synthetic Routes : Common methods include halogenation of pyridine precursors or substitution reactions on pre-functionalized pyridines. For example, bromine and fluorine can be introduced via electrophilic aromatic substitution or nucleophilic displacement, depending on the starting material’s reactivity .
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with ≥97% purity typical for research-grade material .

Q. How does the presence of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Bromine : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling C–C or C–N bond formation. Its position (C6) directs reactivity toward meta-substituted products .
  • Fluorine : Enhances electron-withdrawing effects, stabilizing intermediates and modulating reaction kinetics. The fluorine at C2 may sterically hinder certain transformations, requiring optimized catalysts (e.g., Pd-based systems) .
  • Example : In Suzuki coupling, the bromine at C6 reacts preferentially over the fluorine, as shown in analogous pyridine derivatives .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data during the structural elucidation of this compound derivatives?

  • Refinement Tools : Use SHELXL or SHELXT for automated structure determination. These programs handle space-group assignment, heavy-atom positioning, and thermal parameter adjustments, critical for resolving disordered halogen atoms .
  • Data Validation : Cross-check with density functional theory (DFT)-optimized geometries or Hirshfeld surface analysis to validate bond lengths/angles. Contradictions in halogen positions (e.g., Br/F overlap) may require constrained refinement .
  • Example Table : Comparison of refinement parameters before/after using SHELXL:

ParameterPre-SHELXLPost-SHELXL
R-factor (%)8.23.1
Bond Length Error (Å)0.020.005

Q. How can computational chemistry tools be utilized to predict the regioselectivity of substitution reactions involving this compound?

  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Fluorine’s electronegativity directs substitution away from C2, favoring C5 or C4 positions in electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate transition states for cross-coupling reactions. For example, Pd-catalyzed couplings show higher activation barriers at C2 due to fluorine’s steric and electronic effects .
  • Machine Learning : Train models on pyridine reaction databases to predict yields/selectivity. Inputs include substituent electronegativity, solvent polarity, and catalyst type .

Methodological Considerations

  • Contradiction Analysis : When synthetic yields diverge from computational predictions, evaluate solvent effects (e.g., DMSO vs. THF) or catalyst decomposition. Refer to kinetic studies in analogous bromo-fluoropyridines .
  • Derivative Design : To modify bioactivity, replace bromine with trimethylsilylethynyl groups (see 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine in ). Monitor fluorine’s impact on lipophilicity via Log P calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.